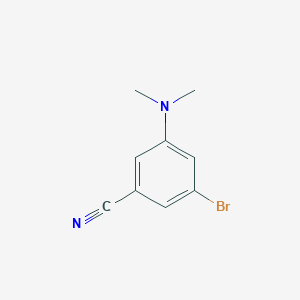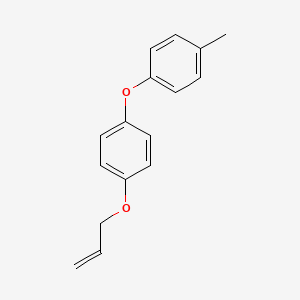![molecular formula C17H17ClO3 B8612997 ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylbenzoate group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl alcohol with 2-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
- Ethyl 4-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate
- Ethyl 5-{[(4-chlorophenyl)methyl]oxy}-2-methylbenzoate
- Ethyl 5-{[(3-bromophenyl)methyl]oxy}-2-methylbenzoate
Uniqueness
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
特性
分子式 |
C17H17ClO3 |
|---|---|
分子量 |
304.8 g/mol |
IUPAC名 |
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)16-10-15(8-7-12(16)2)21-11-13-5-4-6-14(18)9-13/h4-10H,3,11H2,1-2H3 |
InChIキー |
QBDZIZKSOXZCBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)



![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)

